2-Butyl-N,N-diethyl-1,3-dioxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-N,N-diethyl-1,3-dioxolane-2-carboxamide is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is characterized by its unique structure, which includes a butyl group, two ethyl groups, and a carboxamide group attached to the dioxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-N,N-diethyl-1,3-dioxolane-2-carboxamide typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction conditions often include refluxing in toluene with p-toluenesulfonic acid as a catalyst, allowing for the continuous removal of water from the reaction mixture .
Industrial Production Methods
Industrial production of dioxolanes, including this compound, often employs similar methods but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as Dean-Stark apparatus or molecular sieves, ensures high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-N,N-diethyl-1,3-dioxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: LiAlH4, NaBH4
Nucleophiles: NaOCH3, NH3
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-Butyl-N,N-diethyl-1,3-dioxolane-2-carboxamide has various applications in scientific research:
Mechanism of Action
The mechanism by which 2-Butyl-N,N-diethyl-1,3-dioxolane-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For instance, as a muscarinic acetylcholine receptor agonist, it binds to the receptor and mimics the action of acetylcholine, leading to various physiological responses . The pathways involved may include signal transduction cascades that result in changes in cellular activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler dioxolane compound used as a solvent and in the synthesis of polyacetals.
2,2-Dimethyl-1,3-dioxolane: Known for its use in organic synthesis and as a protecting group.
2,2-Diethyl-1,3-dioxolane: Similar in structure but with different alkyl groups, used in various chemical reactions.
Uniqueness
2-Butyl-N,N-diethyl-1,3-dioxolane-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to act as a protecting group and its potential medicinal applications set it apart from other dioxolanes .
Properties
CAS No. |
69016-00-8 |
---|---|
Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-butyl-N,N-diethyl-1,3-dioxolane-2-carboxamide |
InChI |
InChI=1S/C12H23NO3/c1-4-7-8-12(15-9-10-16-12)11(14)13(5-2)6-3/h4-10H2,1-3H3 |
InChI Key |
OLQSFKDKSIQTCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(OCCO1)C(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.